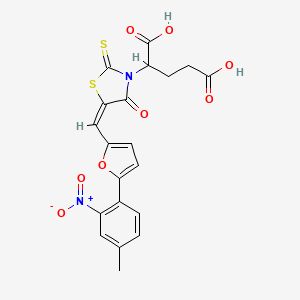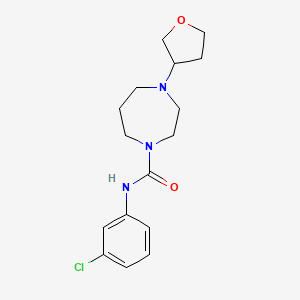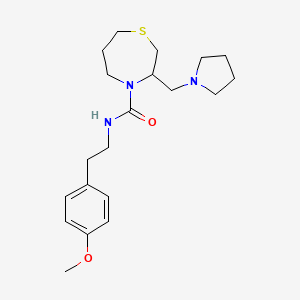
N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a synthetic compound that belongs to the class of thiazepanes. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 4-methoxyphenethylamine with 1-benzyl-3-chloro-2-oxoimidazolidine to form N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine. This intermediate is then reacted with 1,4-thiazepane-4-carboxylic acid to form the desired compound.
Starting Materials
4-methoxyphenethylamine, 1-benzyl-3-chloro-2-oxoimidazolidine, 1,4-thiazepane-4-carboxylic acid
Reaction
Step 1: 4-methoxyphenethylamine is reacted with 1-benzyl-3-chloro-2-oxoimidazolidine in the presence of a base such as triethylamine to form N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine., Step 2: N-benzyl-3-(4-methoxyphenethyl)-2-oxoimidazolidine is then reacted with 1,4-thiazepane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide., Step 3: The final product is purified by recrystallization or column chromatography.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has also been shown to modulate the activity of the GABAergic system.
Effets Biochimiques Et Physiologiques
N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter. Additionally, it has been found to have anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of the serotonin system in various physiological and pathological conditions. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide. One direction is to investigate its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to elucidate its exact mechanism of action and to develop more efficient synthesis methods.
Applications De Recherche Scientifique
N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an antidepressant, anxiolytic, and anticonvulsant agent. It has also been investigated for its potential use in the treatment of neuropathic pain and schizophrenia.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-25-19-7-5-17(6-8-19)9-10-21-20(24)23-13-4-14-26-16-18(23)15-22-11-2-3-12-22/h5-8,18H,2-4,9-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXSQBYPCADCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCCSCC2CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2947277.png)
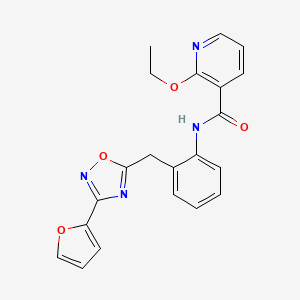
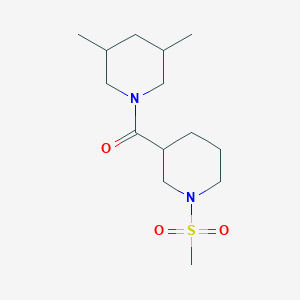
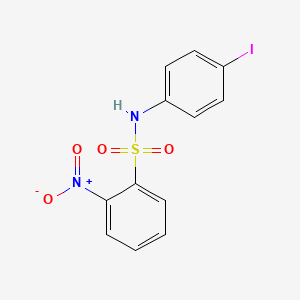
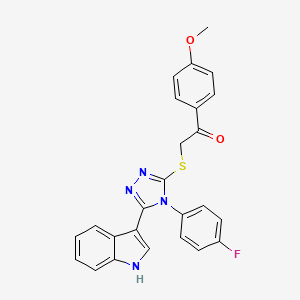
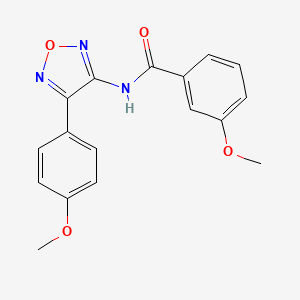
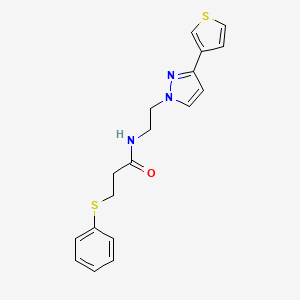

![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)
![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)
![(2R,3R)-2-[2-(4-Fluorophenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2947291.png)
![1-allyl-4-(1-(2-hydroxy-3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2947293.png)
